molecular formula C9H7F3N2 B2473728 [3-(Trifluoromethyl)phenyl]methylcyanamide CAS No. 1249297-20-8

[3-(Trifluoromethyl)phenyl]methylcyanamide

Cat. No.: B2473728
CAS No.: 1249297-20-8
M. Wt: 200.164
InChI Key: LPIBGMHJSBMGKE-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)phenyl]methylcyanamide: is an organic compound with the molecular formula C9H7F3N2 . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methylcyanamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)phenyl]methylcyanamide typically involves the reaction of 3-(trifluoromethyl)benzylamine with cyanogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CF}_3\text{C}_6\text{H}_4\text{CH}_2\text{NH}_2 + \text{BrCN} \rightarrow \text{CF}_3\text{C}_6\text{H}_4\text{CH}_2\text{NHCN} + \text{HBr} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Trifluoromethyl)phenyl]methylcyanamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the cyanamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel materials with unique properties.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Studied for its effects on various biological pathways and processes.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and potential as a drug candidate.

Industry:

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)phenyl]methylcyanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism may vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    3-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group and phenyl ring but lacks the cyanamide group.

    3-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethyl group.

    Allylamine: A simpler amine with an allyl group instead of a trifluoromethyl group.

Uniqueness:

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methylcyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)8-3-1-2-7(4-8)5-14-6-13/h1-4,14H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIBGMHJSBMGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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